4-((2-Bromobenzyl)sulfonyl)morpholine
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Overview
Description
4-((2-Bromobenzyl)sulfonyl)morpholine is an organic compound with the molecular formula C10H12BrNO3S. It is a morpholine derivative where the morpholine ring is substituted with a 2-bromophenylmethylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromobenzyl)sulfonyl)morpholine typically involves the reaction of morpholine with 2-bromobenzyl chloride in the presence of a base, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include:
Base: Commonly used bases include sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromobenzyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-((2-Bromobenzyl)sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((2-Bromobenzyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: Similar structure but lacks the sulfonyl group.
4-(2-Chlorophenyl)methylsulfonyl]morpholine: Similar structure with a chlorine atom instead of bromine.
4-(2-Bromophenyl)thio)morpholine: Similar structure with a thioether group instead of a sulfonyl group.
Uniqueness
4-((2-Bromobenzyl)sulfonyl)morpholine is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
4-[(2-bromophenyl)methylsulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-11-4-2-1-3-10(11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSAPLBNXGHGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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